6,6-Difluoro-3-azabicyclo[3.2.0]heptane
CAS No.: 1214875-41-8
Cat. No.: VC2678543
Molecular Formula: C6H9F2N
Molecular Weight: 133.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214875-41-8 |
|---|---|
| Molecular Formula | C6H9F2N |
| Molecular Weight | 133.14 g/mol |
| IUPAC Name | 6,6-difluoro-3-azabicyclo[3.2.0]heptane |
| Standard InChI | InChI=1S/C6H9F2N/c7-6(8)1-4-2-9-3-5(4)6/h4-5,9H,1-3H2 |
| Standard InChI Key | GETFYARBJRZNMZ-UHFFFAOYSA-N |
| SMILES | C1C2CNCC2C1(F)F |
| Canonical SMILES | C1C2CNCC2C1(F)F |
Introduction
Chemical Structure and Properties
6,6-Difluoro-3-azabicyclo[3.2.0]heptane features a distinctive bicyclic structure consisting of a four-membered ring fused to a larger nitrogen-containing ring. The molecule contains a nitrogen atom incorporated into the ring system (hence "aza") and two fluorine atoms at the 6-position (hence "6,6-difluoro"). The bicyclic [3.2.0] nomenclature indicates the ring fusion pattern with a 3-carbon and a 2-carbon bridge, forming a rigid molecular framework.
Basic Chemical Properties
The compound exists in two primary forms—as a free base and as a hydrochloride salt. The hydrochloride form is particularly important for pharmaceutical applications due to its enhanced stability and solubility characteristics.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₆H₉F₂N | C₆H₁₀ClF₂N |
| Molecular Weight | 133.0 Da | 169.60 Da |
| CAS Number | Not specified in sources | 1638761-34-8 |
| MFCD Number | MFCD20230948 | Not specified in sources |
Stereochemistry
Stereochemistry plays a crucial role in the biological activity of this compound. The specific (1R,5S) stereoisomer has been identified and cataloged by chemical suppliers, indicating its potential significance in research applications .
Physicochemical Properties
Understanding the physicochemical properties of 6,6-Difluoro-3-azabicyclo[3.2.0]heptane is essential for predicting its behavior in biological systems and its potential utility in drug development.
Detailed Physical Properties
The following table summarizes the key physicochemical properties of the free base form:
| Property | Value |
|---|---|
| LogP | 0.34 |
| Heavy Atoms Count | 9 |
| Rotatable Bond Count | 0 |
| Number of Rings | 2 |
| Carbon Bond Saturation (Fsp3) | 1 |
| Polar Surface Area | 12 Å |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
These properties contribute to the compound's pharmacokinetic profile and potential drug-like characteristics .
Significance of Fluorination
The presence of two fluorine atoms at the 6-position significantly influences the compound's properties. Fluorination is a common strategy in medicinal chemistry that can:
-
Enhance metabolic stability by blocking potential sites of oxidative metabolism
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Increase lipophilicity, potentially improving membrane permeability
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Alter the pKa of nearby functional groups, affecting ionization states
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Influence molecular conformation through stereoelectronic effects
Based on analogous fluorinated azabicyclic compounds, the difluoro substitution likely enhances lipophilicity, potentially increasing the compound's bioavailability and efficacy in biological systems.
Applications in Drug Discovery
6,6-Difluoro-3-azabicyclo[3.2.0]heptane represents an important structural motif with potential applications in pharmaceutical research and development.
Role as a Building Block
This compound serves as an advanced building block for drug discovery programs, particularly in the development of:
-
Central nervous system (CNS) active compounds
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Novel ligands for specific receptor systems
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Metabolically stable drug candidates
The rigid bicyclic structure combined with the strategic placement of fluorine atoms creates a uniquely valuable scaffold for medicinal chemistry exploration .
| Supplier | Form | Purity | Typical Package Size |
|---|---|---|---|
| Enamine MADE BBs | Not specified | 95% | 1 g |
| Astatech Inc | Not specified | 95% | 1 g |
This information indicates that the compound is accessible for research applications, though pricing information is typically provided upon request (listed as "POA" or Price On Application) .
Related Compounds
Understanding the broader context of fluorinated azabicyclic compounds provides valuable insights into the potential properties and applications of 6,6-Difluoro-3-azabicyclo[3.2.0]heptane.
Structural Analogs
Several related compounds share structural similarities:
-
6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Contains a similar difluoro substitution pattern but differs in ring size and includes additional functional groups.
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Fluorine-containing 6-Azabicyclo[3.1.1]heptanes: Alternative bicyclic systems with different ring fusion patterns but similar fluorine incorporation strategies .
-
Fluoro or difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives: Represent a different bicyclic arrangement with similar fluorination patterns .
These structural analogs provide a framework for understanding the potential chemical behavior and biological activity of 6,6-Difluoro-3-azabicyclo[3.2.0]heptane.
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